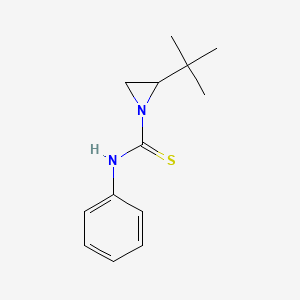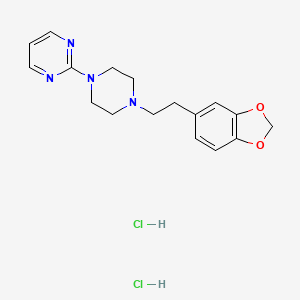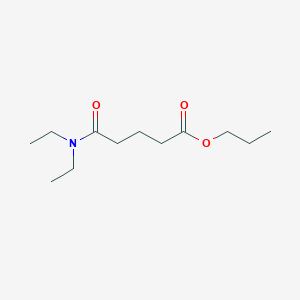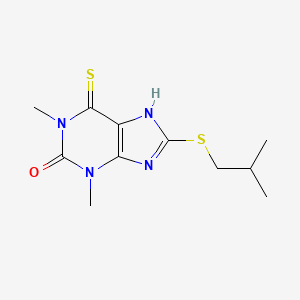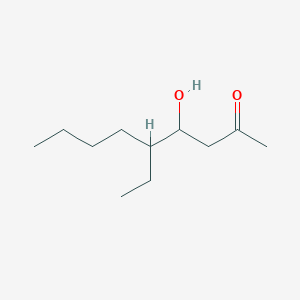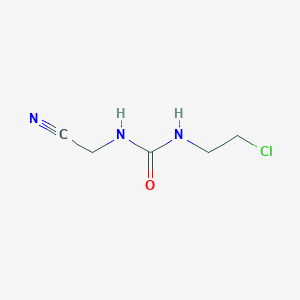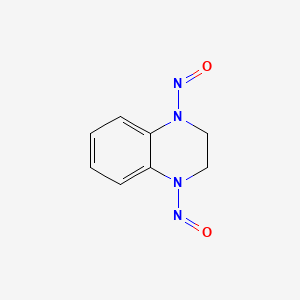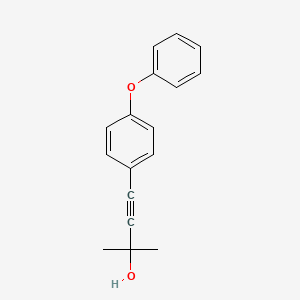![molecular formula C29H31NO2 B14720804 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate CAS No. 20811-73-8](/img/structure/B14720804.png)
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methyl-8-azabicyclo[321]octan-3-yl) 2,3,3-triphenylpropanoate is a complex organic compound that belongs to the class of tropane alkaloids
Vorbereitungsmethoden
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids and can be prepared through various synthetic routes. One common method involves the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, it is studied for its potential pharmacological activities, including its role as a bioactive molecule with various biological effects . In industry, it may be used in the development of new materials or as a precursor for other valuable compounds.
Wirkmechanismus
The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane derivatives . These compounds share a similar bicyclic structure but may differ in their substituents and overall chemical properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities. Similar compounds include 2-azabicyclo[3.2.1]octane and its various derivatives .
Eigenschaften
CAS-Nummer |
20811-73-8 |
|---|---|
Molekularformel |
C29H31NO2 |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate |
InChI |
InChI=1S/C29H31NO2/c1-30-24-17-18-25(30)20-26(19-24)32-29(31)28(23-15-9-4-10-16-23)27(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-16,24-28H,17-20H2,1H3 |
InChI-Schlüssel |
QOTYPDRQKBVTFO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-](/img/structure/B14720741.png)


